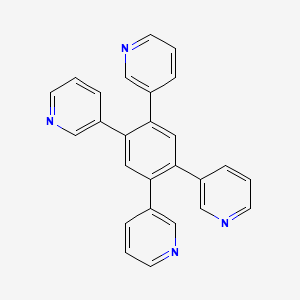

1,2,4,5-Tetra(pyridin-3-yl)benzene

Vue d'ensemble

Description

1,2,4,5-Tetra(pyridin-3-yl)benzene is a heterocyclic derivative and can be used as an intermediate in organic synthesis . It has a molecular formula of C26H18N4 and a molecular weight of 386.45 .

Synthesis Analysis

The synthesis of 1,2,4,5-Tetra(pyridin-3-yl)benzene involves the use of cyanoborohydride and isomeric tetrapyridyl benzene ligands . This process results in the formation of a new three-dimensional porous coordination polymer .Molecular Structure Analysis

The molecular structure of 1,2,4,5-Tetra(pyridin-3-yl)benzene is complex and involves multiple interactions. For example, in one study, it was found that by employing cyanoborohydride and isomeric tetrapyridyl benzene ligands, a new three-dimensional porous coordination polymer was synthesized .Chemical Reactions Analysis

The chemical reactions involving 1,2,4,5-Tetra(pyridin-3-yl)benzene are complex and involve multiple steps. For instance, in the synthesis process, cyanoborohydride and isomeric tetrapyridyl benzene ligands are employed . The resulting product exhibits the diamond and square lattice topologies .Physical And Chemical Properties Analysis

1,2,4,5-Tetra(pyridin-3-yl)benzene has a molecular formula of C26H18N4 and a molecular weight of 386.45 . More detailed physical and chemical properties were not found in the search results.Applications De Recherche Scientifique

- Spin-crossover refers to the reversible transition between high-spin and low-spin states in metal complexes. 1,2,4,5-Tetra(pyridin-3-yl)benzene has been incorporated into porous coordination polymers (PCPs) with fascinating spin-crossover behavior. For instance, a three-dimensional (3D) PCP, [Fe(3-tpb)(NCBH3)2], exhibits a diamond lattice topology, while a two-dimensional (2D) PCP, [Fe(4-tpb)(NCBH3)2], features a square lattice topology .

- As a heterocyclic derivative, 1,2,4,5-Tetra(pyridin-3-yl)benzene serves as an intermediate in organic synthesis . Researchers explore its potential for constructing more complex molecules and functional materials.

- Crystal engineering studies focus on designing and controlling crystal structures. Researchers have co-crystallized 1,2,4,5-Tetra(pyridin-3-yl)benzene with other molecules (e.g., diiodo-tetrafluoro-benzene) to create novel co-crystals. These co-crystals exhibit intriguing packing arrangements and may have applications in materials science and pharmaceuticals .

Spin-Crossover Materials

Organic Synthesis Intermediates

Crystal Engineering and Co-Crystals

Orientations Futures

Mécanisme D'action

1,2,4,5-Tetra(pyridin-3-yl)benzene, also known as 1,2,4,5-tetrakis(3-pyridyl)benzene, is a heterocyclic derivative that has been used as an intermediate in organic synthesis . This compound has been found to have interesting properties and applications in the field of chemistry.

Target of Action

The primary targets of 1,2,4,5-Tetra(pyridin-3-yl)benzene are metal-organic frameworks (MOFs) and porous coordination polymers (PCPs) . These targets play a crucial role in various chemical reactions due to their unique properties such as high surface area, tunable pore size, and versatile functionality .

Biochemical Pathways

The affected pathways involve the reversible structural transformation between [Pt II (CN) 4] 2− and [Pt IV Br 2 (CN) 4] 2− moieties . This transformation can be manipulated by redox post-synthetic modification (PSM), which results in the change of SCO behaviors .

Result of Action

The result of the compound’s action is the modulation of hysteretic four-/three-step, one-step, and four-step SCO behaviors . This modulation can be achieved by tuning the composition of guest molecules .

Action Environment

The action, efficacy, and stability of 1,2,4,5-Tetra(pyridin-3-yl)benzene are influenced by environmental factors. For instance, the modulation of host-guest interactions significantly influences the transition temperatures and SCO characteristics in a flexible PCP .

Propriétés

IUPAC Name |

3-(2,4,5-tripyridin-3-ylphenyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H18N4/c1-5-19(15-27-9-1)23-13-25(21-7-3-11-29-17-21)26(22-8-4-12-30-18-22)14-24(23)20-6-2-10-28-16-20/h1-18H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVHFTXDCHHIJHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CC(=C(C=C2C3=CN=CC=C3)C4=CN=CC=C4)C5=CN=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H18N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,4,5-Tetra(pyridin-3-yl)benzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-bromobenzyl)-4-phenyl-2H-benzo[e][1,2,3]thiadiazine 1,1-dioxide](/img/structure/B3240214.png)

![2-Chloro-3-cyclopropylpyrazolo[1,5-A]pyridine](/img/structure/B3240220.png)

![tert-Butyl N-[1-({[(4-methylbenzene)sulfonyl]oxy}methyl)cyclopropyl]carbamate](/img/structure/B3240244.png)